1H-Imidazo[4,5-h]quinolin-5-amine
CAS No.: 35313-62-3
Cat. No.: VC15990984
Molecular Formula: C10H8N4
Molecular Weight: 184.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35313-62-3 |
|---|---|
| Molecular Formula | C10H8N4 |
| Molecular Weight | 184.20 g/mol |
| IUPAC Name | 3H-imidazo[4,5-h]quinolin-5-amine |
| Standard InChI | InChI=1S/C10H8N4/c11-7-4-8-10(14-5-13-8)9-6(7)2-1-3-12-9/h1-5H,11H2,(H,13,14) |
| Standard InChI Key | PTVWBEBGSFGHHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C3=C(C=C2N)NC=N3)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
1H-Imidazo[4,5-h]quinolin-5-amine belongs to the imidazoquinoline family, characterized by a bicyclic system where an imidazole ring is fused to a quinoline backbone. The numbering of the fused rings (4,5-h) indicates the specific positions of attachment, distinguishing it from isomers like 1H-imidazo[4,5-c]quinolin-4-amine, where the imidazole is fused at different quinoline positions .
Molecular Formula and Physicochemical Properties
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Molecular Formula:
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Molecular Weight: 184.20 g/mol
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Key Functional Groups:
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A primary amine at position 5 of the quinoline ring.
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Two nitrogen atoms within the imidazole moiety, contributing to basicity and hydrogen-bonding potential.
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The compound’s planar structure and conjugated π-system suggest inherent fluorescence properties, a feature observed in related imidazoquinolines . Its solubility profile is likely influenced by the amine group, rendering it moderately soluble in polar aprotic solvents but poorly soluble in nonpolar media.
Synthetic Methodologies
While no explicit synthetic route for 1H-Imidazo[4,5-h]quinolin-5-amine is documented, analogous imidazoquinoline derivatives are typically synthesized through multi-step protocols involving cyclization and functionalization reactions .
General Synthetic Strategies for Imidazoquinolines
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Quinoline Precursor Functionalization:
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Palladium-Catalyzed Cross-Coupling:
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Microwave-Assisted Synthesis:
Challenges in Synthesis
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Regioselectivity: Controlling the position of ring fusion (e.g., 4,5-h vs. 4,5-c) remains a key hurdle, often requiring precise stoichiometry and catalyst selection .
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Functional Group Compatibility: The primary amine at position 5 may necessitate protective strategies during synthesis to prevent undesired side reactions.
Applications in Medicinal Chemistry
Table 1: Comparative Analysis of Imidazoquinoline Derivatives
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